(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
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Overview
Description
The compound “(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[35]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts. Common synthetic routes may involve:
- Formation of the pyridazinyl and pyrazolyl rings.
- Introduction of the amino and hydroxy groups.
- Formation of the azaspiro structure.
- Coupling reactions to assemble the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
- Use of continuous flow reactors.
- Implementation of green chemistry principles to minimize waste.
- Scale-up processes to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may produce ketones or carboxylic acids.
- Reduction may yield alcohols or amines.
- Substitution may result in halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a catalyst or intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:
- Binding to enzymes or receptors to modulate their activity.
- Interfering with cellular signaling pathways.
- Inducing or inhibiting specific biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with similar functional groups and structural features. Examples include:
- Compounds with pyridazinyl and pyrazolyl rings.
- Molecules with azaspiro structures.
- Organic compounds with amino and hydroxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications compared to similar compounds.
Properties
Molecular Formula |
C54H67F3N10O7S |
---|---|
Molecular Weight |
1057.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C52H66N10O5S.C2HF3O2/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64;3-2(4,5)1(6)7/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65);(H,6,7)/t31-,33?,36?,39+,43-,46+;/m0./s1 |
InChI Key |
ILDTYGWNXVGJBL-SIBBLWDESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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